(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Description
IUPAC Nomenclature and Structural Designation
The compound (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol is a proanthocyanidin dimer belonging to the flavan-3-ol subclass. Its IUPAC name reflects:
- Two flavan-3-ol units: A lower unit (positions 2R,3S,4S) and an upper unit (positions 2R,3R).
- A 4→8 interflavan bond linking the C4 of the upper unit to the C8 of the lower unit, consistent with B-type procyanidins.
- Methyl substitutions at C3 and C5 on the upper dihydrochromen moiety, a rare structural feature diverging from typical procyanidins.
- Hydroxyl groups at C3, C5, and C7 on both units, with additional dihydroxyphenyl (catechol) groups at C2.
Position within Procyanidin Classification
This compound falls under B-type procyanidins , characterized by single interflavan bonds (C4–C8 or C4–C6). Key distinctions include:
- Methyl modifications : Unlike most procyanidins, the upper unit contains 3,5-dimethyl groups on the dihydrochromen ring, a feature more common in A-type proanthocyanidins or specialized metabolites.
- Stereochemical complexity : The (2R,3S,4S) configuration in the lower unit contrasts with the (2R,3R) configuration in epicatechin-based procyanidins like B2, suggesting unique biosynthetic origins.
| Feature | Typical B-Type Procyanidins (e.g., B2) | This Compound |
|---|---|---|
| Interflavan bond | 4β→8 | 4→8 (presumed β-configuration) |
| Methyl substitutions | Absent | 3,5-dimethyl (upper unit) |
| Stereochemistry | (2R,3R) in both units | (2R,3S,4S) and (2R,3R) |
Stereochemical Configuration
The compound exhibits mixed stereochemistry:
Relationship to Grape Seed Extract Components
Grape seed extracts predominantly contain B-type procyanidins (e.g., B1, B2, B4). While this compound shares a B-type backbone, its methyl substitutions and atypical stereochemistry suggest it is either:
- A minor constituent in specific grape cultivars, as seen in Mauzac grapes, which exhibit higher procyanidin diversity.
- A oxidative or enzymatic derivative of common procyanidins, potentially formed during processing or storage.
Properties
IUPAC Name |
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3/t27-,28-,29+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAFYWVDIOMSL-PMFFMQSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C[C@@]([C@H](O2)C3=CC(=C(C=C3)O)O)(C)O)[C@H]4[C@@H]([C@H](OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84929-27-1 | |
| Record name | Grape, red, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 84929-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Subunit Preparation
For the 3,4-dihydroxyphenyl -substituted chromene core, resorcinol derivatives are acylated with substituted phenylacetic acids. For example, boron trifluoride diethyl etherate catalyzes the acylation of resorcinol with 4-bromophenylacetic acid to yield deoxybenzoin intermediates. Subsequent cyclization via methanesulfonyl chloride in DMF generates brominated isoflavones, which are critical precursors for cross-coupling reactions.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | BF₃·Et₂O, 4-bromophenylacetic acid | 77 | |
| Cyclization | MsCl, DMF, 0°C to RT | 68 |
Suzuki-Miyaura Cross-Coupling for Biflavonoid Assembly
The biflavonoid structure necessitates coupling two chromene subunits. The Suzuki-Miyaura reaction, employing palladium catalysts and boronic esters, is the most effective method for forming the interflavonoid bond.
Boronate and Bromo-Subunit Synthesis
Isoflavone boronate intermediates are prepared via Miyaura borylation of brominated precursors using bis(pinacolato)diboron and palladium catalysts. Concurrently, bromoaurones or bromochalcones are synthesized through Vilsmeier-Haack formylation and Claisen-Schmidt condensation.
Example Protocol:
-
Borylation : Bromoisoflavone + bis(pinacolato)diboron → Isoflavone boronate (82% yield).
-
Cross-Coupling : Boronate + bromoaurone → Biflavonoid (45% yield, 1:1 E/Z ratio).
Stereoselective Hydroxylation and Methylation
The target compound’s stereochemistry is achieved through asymmetric catalysis and selective protection/deprotection strategies.
Sharpless Asymmetric Dihydroxylation
Chalcone epoxidation using chiral phase-transfer catalysts (e.g., quinine derivatives) introduces epoxide groups with moderate enantiomeric excess. Subsequent acid-catalyzed cyclization yields flavanones with defined stereocenters.
Methylation and Demethylation
Selective methylation of hydroxyl groups is performed using dimethyl sulfate under basic conditions. Final deprotection via BBr₃ in dichloromethane restores the catechol moieties.
Stereochemical Outcomes:
| Step | Catalyst/Reagent | Enantiomeric Excess (%) |
|---|---|---|
| Epoxidation | Quinine benzylchloride | 25–40 |
| Cyclization | HCl/MeOH | >90 |
Green Chemistry Approaches
Recent advancements emphasize solvent-free or aqueous conditions to enhance sustainability.
Microwave-Assisted Synthesis
Microwave irradiation accelerates Claisen-Schmidt condensations, reducing reaction times from hours to minutes while maintaining yields >85%.
Organocatalytic Cyclization
Thiourea-based catalysts enable enantioselective intramolecular cyclization of α-substituted chalcones, achieving up to 94% enantiomeric excess for flavanone intermediates.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Grape Seed Extract undergoes various chemical reactions, including:
Oxidation: The polyphenolic compounds in the extract can undergo oxidation, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert oxidized polyphenols back to their original forms.
Substitution: Polyphenols can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Solvents: Ethanol, methanol, water.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of polyphenols, which retain their antioxidant properties .
Scientific Research Applications
Pharmacological Properties
- Antioxidant Activity
- Anti-inflammatory Effects
- Anticancer Potential
Applications in Traditional Medicine
- Traditional Chinese Medicine
- In Traditional Chinese Medicine (TCM), compounds similar to (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol are used for their health benefits. They are incorporated into formulas aimed at enhancing immunity and treating chronic diseases .
Case Studies
- Study on Antioxidant Effects
- Clinical Trials for Cancer Treatment
Data Table: Summary of Biological Activities
Mechanism of Action
The primary mechanism of action of Grape Seed Extract is its antioxidant activity. The polyphenolic compounds scavenge free radicals, reducing oxidative stress and preventing cellular damage. Additionally, Grape Seed Extract modulates various molecular pathways, including:
Inflammatory Pathways: Inhibits the expression of pro-inflammatory cytokines.
Apoptosis Pathways: Induces apoptosis in cancer cells through the activation of caspases.
Metabolic Pathways: Enhances glucose uptake and improves insulin sensitivity
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules:
Structural and Functional Analysis:
However, the target compound’s methyl groups and stereochemistry may favor different enzyme interactions (e.g., kinases or oxidases) .
- Shares the chromene-dihydroxyphenyl scaffold but lacks methyl substituents. This difference likely reduces lipophilicity (XlogP3-AA = 2.40) compared to the target compound, impacting membrane permeability .
- The larger structure increases molecular weight (>860 Da), which may limit cellular uptake but enhance multivalent binding to proteins or nucleic acids. This compound exemplifies how structural expansion affects pharmacokinetics .
Bioactivity Trends:
- Natural vs. Synthetic : The target compound and CAS 29106-49-8 are likely plant-derived, aligning with ’s focus on natural biomolecules. In contrast, the quercetin derivative () is semi-synthetic, illustrating how functionalization can redirect bioactivity .
- Therapeutic Potential: highlights natural compounds as ferroptosis inducers.
Biological Activity
The compound known as (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol is a complex flavonoid derivative with potential biological activities. This article aims to review the existing literature on its biological properties, including antioxidant, anti-inflammatory, anticancer activities, and its mechanisms of action.
Chemical Structure
The compound belongs to the class of flavonoids characterized by multiple hydroxyl groups and a chromene backbone. Its structural complexity contributes to its diverse biological activities.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The compound exhibits significant free radical scavenging activity. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in various cell models. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .
Anticancer Properties
Several studies have highlighted the anticancer potential of this flavonoid. It has demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in several cancer cell lines including breast and prostate cancer cells .
- Inhibition of Metastasis : It reduces cell migration and invasion capabilities in vitro by downregulating matrix metalloproteinases (MMPs) .
Case Studies
- Prostate Cancer Model : In a study involving PC-3 prostate cancer cells treated with varying concentrations of the compound (0–120 μM), significant reductions in cell viability were observed alongside increased apoptosis markers such as cleaved caspase-3 .
- Breast Cancer Model : Another study demonstrated that treatment with this flavonoid resulted in a dose-dependent inhibition of MDA-MB-231 breast cancer cell proliferation and induced apoptosis via the mitochondrial pathway .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of NF-kB Pathway : This pathway is crucial for inflammation and cancer progression. The compound inhibits NF-kB activation, leading to decreased expression of inflammatory mediators .
- Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant defenses and scavenging ROS directly, the compound protects cells from oxidative stress-related damage .
Data Tables
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the stereochemistry and structural integrity of this compound?
To resolve the complex stereochemistry of this polyphenolic chromene derivative, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : High-resolution H and C NMR, coupled with 2D techniques (COSY, NOESY, HSQC), can identify coupling constants and spatial proximities between protons, critical for determining relative configurations. For example, NOESY correlations can confirm substituent orientations on the chromene rings .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous absolute stereochemical assignments, particularly for chiral centers and diastereomeric configurations. This method was utilized in structurally related compounds to validate fused ring systems and substituent positions .
- Circular Dichroism (CD) : For compounds with chromophores, CD spectroscopy can distinguish enantiomeric forms by correlating optical activity with electronic transitions .
Basic: What synthetic strategies are effective for achieving high-purity yields of this compound, given its multiple hydroxyl and dihydrochromene groups?
Synthesis should prioritize protecting-group strategies to prevent undesired oxidation or side reactions:
- Selective Protection : Use silyl ethers (e.g., TBS or TIPS) or acetyl groups to protect hydroxyl moieties during key coupling steps. For example, tert-butyldimethylsilyl (TBS) protection has been employed in similar flavonoid-derived systems to enhance solubility and reaction control .
- Coupling Reactions : Suzuki-Miyaura or Ullmann couplings can assemble aromatic fragments, while acid-catalyzed cyclization forms the dihydrochromene core. Ensure anhydrous conditions and inert atmospheres (N/Ar) to prevent decomposition of sensitive intermediates .
- Purification : Combine column chromatography (silica gel or Sephadex LH-20) with preparative HPLC (C18 columns, methanol/water gradients) to isolate the target compound from regioisomers or oligomeric byproducts .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) across studies?
Discrepancies often arise from variations in experimental design or compound handling:
- Purity Validation : Use HPLC-UV/Vis or LC-MS to confirm chemical purity (>95%) and rule out interference from degradation products or residual solvents. Certificates of Analysis (CoA) from suppliers should be rigorously reviewed .
- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) and oxidant sources (e.g., HO vs. superoxide generators). For example, pro-oxidant effects may dominate in metal-rich environments due to Fenton-like reactions .
- Dose-Response Curves : Perform wide-ranging concentration trials (nM–μM) to identify biphasic effects. Statistical tools like ANOVA with post-hoc tests can quantify significance across replicates .
Advanced: What mechanistic approaches are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or oxidoreductases). Validate predictions with site-directed mutagenesis or competitive inhibition assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) and thermodynamic parameters (ΔH, ΔS) to elucidate driving forces (e.g., hydrophobic vs. hydrogen-bonding interactions) .
- Kinetic Studies : Employ stopped-flow spectroscopy or fluorescence quenching to measure rate constants for electron-transfer reactions, a key mechanism in antioxidant activity .
Advanced: How should researchers design stability studies to assess the compound’s degradation under physiological or storage conditions?
- Forced Degradation : Expose the compound to stressors (light, heat, pH extremes) and monitor degradation pathways via LC-MS. For example, acidic conditions may hydrolyze glycosidic bonds in related flavonoid systems .
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH) over 1–3 months, comparing results to controls using validated stability-indicating assays .
- Solid-State Analysis : Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic transitions or amorphous content, which affect shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
